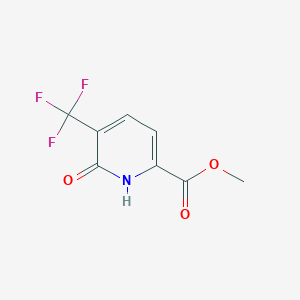

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate: is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxyl group on a pyridine ring

Synthetic Routes and Reaction Conditions:

Boronic Acid Route: One common synthetic route involves the use of boronic acids in a Suzuki-Miyaura cross-coupling reaction. This method typically requires palladium catalysts and a base, such as potassium carbonate, under an inert atmosphere.

Trifluoromethylation: Another approach involves the trifluoromethylation of a pyridine derivative using reagents like trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The trifluoromethyl group can undergo reduction reactions, although this is less common.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.

Common Reagents and Conditions:

Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

Substitution: Reagents like sulfuric acid or aluminum chloride are often used.

Major Products Formed:

Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.

Reduction: Reduction reactions are less common but can yield reduced derivatives of the trifluoromethyl group.

Substitution: Electrophilic substitution can lead to various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1.1. Role as an Intermediate in Drug Synthesis

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate serves as a crucial intermediate in the synthesis of pyridine derivatives, which are essential for developing pharmaceuticals targeting respiratory disorders, including cystic fibrosis. For instance, it is involved in the production of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound designed to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This application underscores its importance in treating genetic diseases associated with CFTR mutations.

1.2. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various picolinic acid derivatives, including this compound. These compounds have shown promising activity against bacterial strains such as E. coli, suggesting their potential as anti-infective agents . The incorporation of electron-withdrawing groups in their structure has been linked to enhanced antibacterial activity, indicating a pathway for further development in this area.

2.1. Development of Halogenated Agrochemicals

This compound is part of a broader category of halogenated compounds being explored for their efficacy as agrochemicals. Research indicates that halogen-containing compounds can improve the effectiveness of pesticides and herbicides by enhancing their stability and activity against pests . The trifluoromethyl group in particular contributes to increased lipophilicity, which can improve the bioavailability of agrochemical formulations.

3.1. Synthesis Pathways

A detailed examination of synthesis pathways reveals that this compound can be synthesized through several methods involving various reagents and conditions. For instance, one method employs treatment with TMPMgCl.LiCl in aprotic solvents at controlled temperatures to yield the desired compound efficiently .

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | TMPMgCl.LiCl | -50°C to 50°C | High |

| Method B | DMSO, DMF | Room temperature | Moderate |

3.2. Toxicity and Safety Assessments

Toxicity assessments conducted on derivatives of this compound indicate a favorable safety profile, with predictions suggesting low carcinogenicity and mutagenesis risks . These findings are crucial for its application in both medicinal and agricultural sectors, ensuring compliance with safety regulations.

Mecanismo De Acción

The mechanism by which Methyl 6-hydroxy-5-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Methyl 6-hydroxy-5-(chloromethyl)picolinate: Similar structure but with a chlorine atom instead of trifluoromethyl.

Methyl 6-hydroxy-5-(bromomethyl)picolinate: Similar structure but with a bromine atom instead of trifluoromethyl.

Methyl 6-hydroxy-5-(iodomethyl)picolinate: Similar structure but with an iodine atom instead of trifluoromethyl.

Uniqueness: Methyl 6-hydroxy-5-(trifluoromethyl)picolinate stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties compared to its halogenated counterparts. This can lead to differences in reactivity, stability, and biological activity.

Actividad Biológica

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula: C8H8F3N O3

- Molecular Weight: 215.15 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which is critical for membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its absorption into cells. The hydroxyl group may engage in hydrogen bonding, further stabilizing interactions with target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines revealed varying degrees of cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 0.051 |

| BxPC-3 | 0.066 |

| WI38 (Normal Fibroblast) | 0.36 |

The compound exhibited a lower IC50 against pancreatic cancer cell lines compared to normal fibroblasts, indicating selective toxicity towards cancerous cells.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multiple pathogens. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death. -

Anticancer Mechanism :

Another research project focused on the anticancer mechanisms of this compound, suggesting that it induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cell lines. -

Structure-Activity Relationship :

Investigations into the structure-activity relationship (SAR) highlighted that modifications to the trifluoromethyl group significantly influenced the biological activity of derivatives. Compounds with enhanced electron-withdrawing groups displayed improved potency against both bacterial and cancer cell lines.

Propiedades

IUPAC Name |

methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-3-2-4(6(13)12-5)8(9,10)11/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEYGEVJSFSXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.